molecular formula C22H42ClNO2 B2561833 {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride CAS No. 1189425-67-9

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride

Cat. No.: B2561833
CAS No.: 1189425-67-9
M. Wt: 388.03
InChI Key: DYZMPNPUBMYYQC-UHFFFAOYSA-N
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Description

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride is a complex organic compound that features both adamantane and amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative. This can be achieved through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can significantly enhance the production process .

Chemical Reactions Analysis

Types of Reactions

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride is unique due to its combination of adamantane and amine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride is an adamantane derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Adamantane and its derivatives have been extensively studied for their diverse biological activities, including antiviral, antimicrobial, and anticancer effects. The unique structure of adamantane confers enhanced lipophilicity, which improves the pharmacokinetic profiles of compounds through better absorption, distribution, metabolism, and excretion (ADME) properties .

2.1 Antimicrobial Activity

Recent studies have shown that adamantane derivatives exhibit significant antimicrobial properties against multi-drug resistant (MDR) pathogens. For instance, a series of adamantane derivatives demonstrated potent activity against various clinical isolates with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against bacteria and 8 µg/mL against fungi . The compound may similarly exhibit antimicrobial potential due to the presence of the adamantane moiety.

Table 1: Antimicrobial Activity of Adamantane Derivatives

CompoundMIC (µg/mL)Target Organism
Adamantane Derivative 1<0.25Gram-positive Bacteria
Adamantane Derivative 2<8Fungi
This compoundTBDTBD

2.2 Antiviral Activity

Adamantane derivatives have also been recognized for their antiviral properties. Notably, compounds like amantadine and rimantadine are well-documented for their efficacy against influenza viruses . The structural modifications in this compound may similarly enhance its antiviral activity.

3. Structure-Activity Relationship (SAR)

The biological activity of adamantane derivatives is closely linked to their structural features. The incorporation of various functional groups can significantly influence their pharmacological profiles. For example:

  • Lipophilicity : The addition of lipophilic groups enhances membrane permeability.
  • Hydroxyl Groups : Hydroxylation can improve solubility and interaction with biological targets.

The specific arrangement of the adamantane unit in the compound contributes to its overall biological efficacy .

4.1 Synthesis and Evaluation

In a recent study focusing on adamantane derivatives, several compounds were synthesized and evaluated for their antimicrobial activity against a panel of pathogens. Among them, certain derivatives showed promising results with MIC values indicating strong antibacterial effects comparable to standard antibiotics like ciprofloxacin .

4.2 Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of adamantane derivatives to various biological targets such as dipeptidyl peptidase IV (DPP-IV), which is crucial in diabetes management . These studies help elucidate the mechanism by which these compounds exert their effects.

5. Conclusion

The compound this compound represents a promising candidate for further research in the field of medicinal chemistry. Its potential antimicrobial and antiviral activities warrant extensive investigation through both in vitro and in vivo studies.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO2.ClH/c1-20(2,3)14-21(4,5)23-12-19(24)13-25-15-22-9-16-6-17(10-22)8-18(7-16)11-22;/h16-19,23-24H,6-15H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZMPNPUBMYYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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